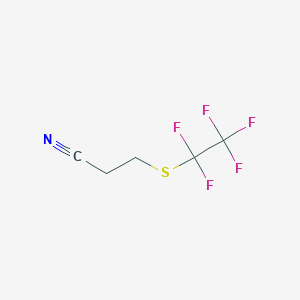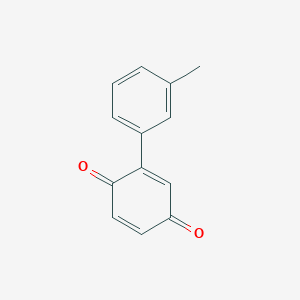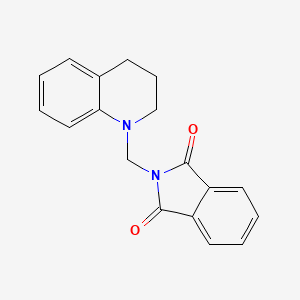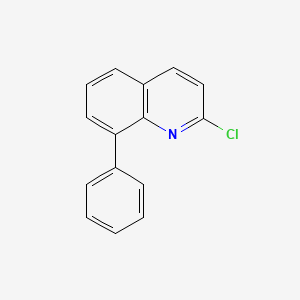![molecular formula C20H22N2O3S B12116665 3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)
3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxyphenyl)-2-[(4-Ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-on ist eine heterocyclische Verbindung, die einen Thiazolidinon-Kern aufweist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Ethoxyphenyl)-2-[(4-Ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-on beinhaltet typischerweise die Reaktion von 4-Ethoxyanilin mit Schwefelkohlenstoff und Methyliodid, um das Zwischenprodukt 4-Ethoxyphenylisothiocyanat zu bilden. Dieses Zwischenprodukt reagiert dann unter Rückflussbedingungen mit 4-Ethoxybenzaldehyd und Ammoniumacetat, um die gewünschte Thiazolidinonverbindung zu erhalten.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseverfahren umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl beinhalten, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Ethoxyphenyl)-2-[(4-Ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Imingruppe in ein Amin umwandeln.
Substitution: Die Ethoxygruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Thiazolidinone, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxyphenyl)-2-[(4-Ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Für seine potenziellen antimikrobiellen und anticancerogenen Eigenschaften untersucht.
Medizin: Aufgrund seiner bioaktiven Eigenschaften als Kandidat für die Medikamentenentwicklung untersucht.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Ethoxyphenyl)-2-[(4-Ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an der Synthese der bakteriellen Zellwand beteiligt sind, was zu antimikrobiellen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(4-Methoxyphenyl)-2-[(4-Methoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-on
- 3-(4-Chlorphenyl)-2-[(4-Chlorphenyl)imino]-5-methyl-1,3-thiazolidin-4-on
- 3-(4-Fluorphenyl)-2-[(4-Fluorphenyl)imino]-5-methyl-1,3-thiazolidin-4-on
Einzigartigkeit
3-(4-Ethoxyphenyl)-2-[(4-Ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-on ist aufgrund des Vorhandenseins von Ethoxygruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Die Ethoxygruppen können die Löslichkeit der Verbindung und ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, verbessern, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C20H22N2O3S |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N2O3S/c1-4-24-17-10-6-15(7-11-17)21-20-22(19(23)14(3)26-20)16-8-12-18(13-9-16)25-5-2/h6-14H,4-5H2,1-3H3 |
InChI-Schlüssel |
WKVYFOQOQCEYOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(S2)C)C3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)





![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)
![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)




